Ganoderiol F
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
(10S,13R,14R,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H46O3/c1-20(8-7-9-21(18-31)19-32)22-12-16-30(6)24-10-11-25-27(2,3)26(33)14-15-28(25,4)23(24)13-17-29(22,30)5/h9-10,13,20,22,25,31-32H,7-8,11-12,14-19H2,1-6H3/t20-,22-,25?,28-,29-,30+/m1/s1 |
InChI Key |
JVGJXXNUVVQEIG-YPVVWARQSA-N |
SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Isomeric SMILES |
C[C@H](CCC=C(CO)CO)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |
Canonical SMILES |
CC(CCC=C(CO)CO)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C |
Synonyms |
ganoderiol F |
Origin of Product |
United States |
Natural Occurrence and Isolation of Ganoderiol F
Distribution Across Ganoderma Species
Ganoderiol F has been identified in several species of the genus Ganoderma, which are known for their extensive use in traditional medicine. scirp.org Research has confirmed its presence in the fruiting bodies and/or mycelia of the following species:
Ganoderma leucocontextum : This species has been a significant source for the isolation of this compound. mdpi.comredalyc.orgnih.govnih.govnih.gov
Ganoderma lucidum : A widely recognized medicinal mushroom, G. lucidum is a well-documented source of this compound and numerous other triterpenoids. scirp.orgnih.govbegellhouse.comscielo.org.mxscielo.brgoogle.com
Ganoderma sinense : This species is another reported natural source of this compound. scielo.org.mxscielo.br
Ganoderma amboinense : Studies have successfully isolated this compound from this species. mdpi.comffhdj.com
Ganoderma sp. KM01 : Research has also identified this compound in the mycelium of this Ganoderma strain. scirp.org
The concentration of this compound can vary significantly based on the species, the part of the fungus used (fruiting body, spores, or mycelium), and even geographical and cultivation factors. biocompare.comdrawellanalytical.com
Isolation from Fungal Cultivation Systems
The production of this compound is not limited to harvesting from wild or cultivated fruiting bodies. Modern biotechnological methods, particularly submerged fermentation, allow for the controlled production of fungal mycelial biomass, which serves as a consistent and scalable source for a variety of bioactive compounds, including triterpenoids. mdpi.combegellhouse.comffhdj.com
Mycelial Biomass Production and Extraction
Submerged liquid fermentation is a promising and efficient method for the large-scale production of Ganoderma mycelial biomass and its bioactive metabolites. nih.govbegellhouse.comscielo.org.mx This technique offers advantages such as shorter cultivation times and reduced risks of contamination compared to the cultivation of fruiting bodies. begellhouse.comffhdj.com The process involves growing the fungal mycelium in a liquid nutrient medium within a bioreactor, where culture conditions like temperature, pH, aeration, and nutrient composition can be precisely controlled to optimize the yield of both biomass and specific intracellular compounds like triterpenoids. nih.govmdpi.comscielo.org.mx
Studies have shown that the production of triterpenes in Ganoderma mycelia is significantly influenced by the composition of the culture medium, with factors like carbon and nitrogen sources playing a crucial role. nih.govbegellhouse.com For instance, wort has been identified as a cost-effective carbon source that can enhance intracellular triterpenoid (B12794562) production in G. lucidum. begellhouse.com Once the fermentation is complete, the mycelial biomass is harvested from the culture broth by filtration. column-chromatography.com
The extraction of this compound from the dried mycelial biomass involves treating the biomass with a suitable solvent. google.comresearchgate.net Research on Ganoderma sp. KM01 has demonstrated the successful isolation of this compound from its cultured mycelium, highlighting the viability of this production method. scirp.org
Fruiting Body Extraction and Fractionation
The traditional source for this compound isolation is the fruiting body of Ganoderma species. mdpi.combegellhouse.com The general procedure begins with the collection and drying of the fruiting bodies to remove moisture. The dried material is then ground into a fine powder to increase the surface area for efficient extraction. mdpi.com
This powder is typically subjected to solvent extraction, often using ethanol (B145695) or methanol (B129727), sometimes with the application of heat to enhance the process. mdpi.combegellhouse.com For example, a common method involves refluxing the powdered G. leucocontextum or G. lucidum fruiting bodies with 95% ethanol. mdpi.combegellhouse.com After the extraction process, which may be repeated multiple times, the resulting solution is filtered and concentrated under reduced pressure to yield a crude extract. mdpi.combegellhouse.com
This crude extract is a complex mixture of numerous compounds. To enrich the fraction containing this compound, a process called liquid-liquid partitioning is employed. The crude ethanol extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297). mdpi.combegellhouse.com Triterpenoids like this compound are often concentrated in the less polar fractions, such as the chloroform or ethyl acetate fractions. mdpi.combegellhouse.com These enriched fractions are then collected and evaporated to dryness, ready for further purification. mdpi.com
Advanced Chromatographic Separation Techniques for this compound
Following initial extraction and fractionation, the isolation of pure this compound from the enriched extracts requires advanced chromatographic techniques. jst.go.jp These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. biocompare.comcolumn-chromatography.com
Silica (B1680970) Gel and Lobar Column Chromatography
Adsorption column chromatography, particularly using silica gel as the stationary phase, is a fundamental and widely used technique for the initial separation of triterpenoids from the fractionated extracts. begellhouse.com The extract is loaded onto a column packed with silica gel, and a solvent system (mobile phase), typically a mixture of non-polar and polar solvents like chloroform-methanol or hexane-ethyl acetate, is passed through the column. begellhouse.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds are separated based on their affinity for the silica gel, allowing for the collection of different fractions. begellhouse.com
This process is monitored, often by Thin Layer Chromatography (TLC), to track the separation and identify the fractions containing the target compound. scielo.br Research on G. lucidum has utilized silica gel column chromatography extensively to separate various triterpenoids, including this compound. nih.govbegellhouse.comscielo.br Sometimes, these fractions are further subjected to repeated column chromatography, including the use of Lobar columns, which are pre-packed columns for medium-pressure liquid chromatography, to achieve a higher degree of separation before final purification.
High-Performance Liquid Chromatography (HPLC)-Based Purifications
High-Performance Liquid Chromatography (HPLC) is a crucial final step for obtaining highly pure this compound. This technique uses high pressure to pass the solvent through a column containing very fine particles, providing high resolution and rapid separation.
For the purification of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. mdpi.comredalyc.org In this method, the stationary phase is non-polar (e.g., ODS or C18, which is silica modified with octadecylsilane), and the mobile phase is a polar solvent mixture, such as acetonitrile-water or methanol-water. mdpi.combegellhouse.comdrawellanalytical.com The compound is separated based on its hydrophobicity.
In one specific example, a fraction from an ODS column chromatography separation of a G. leucocontextum extract was further purified by RP-HPLC using an acetonitrile-water solvent system to yield pure this compound. mdpi.com Similarly, semi-preparative HPLC systems with ODS columns have been used to isolate this compound from G. lucidum extracts. begellhouse.com The use of a Diode Array Detector (DAD) in HPLC allows for the monitoring of the elution process at various wavelengths, which aids in the identification and quantification of the separated compounds. drawellanalytical.com
Advanced Spectroscopic and Stereochemical Elucidation of Ganoderiol F
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity. For Ganoderiol F, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.
The ¹H-NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals that define its proton framework. Analysis shows the presence of several olefinic protons in the downfield region, corresponding to the double bonds in the lanostane (B1242432) skeleton and side chain. For instance, signals at δH 5.51 and 5.40 (dd, J = 6.0, 1.8 Hz) are indicative of the conjugated diene system within the B-ring at positions C-7 and C-11. semanticscholar.org
The spectrum also features signals for five tertiary methyl groups and one secondary methyl group, which are characteristic of the lanostane skeleton. semanticscholar.org Additionally, proton signals corresponding to two oxygen-bearing methylene (B1212753) groups (at C-26 and C-27) and one oxygen-bearing methine group (at C-24) are observed, confirming the dihydroxy substitution on the side chain. semanticscholar.org
¹H-NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-7 | 5.54 | dd |
| H-11 | 5.42 | d |
| H-24 | 5.34 | t |
| H₂-26 | 4.09 | s |
| H₂-27 | 4.01 | s |
| H-18 | 0.65 | s |
| H-19 | 1.14 | s |
| H-21 | 0.94 | d |
| H-28 | 1.12 | s |
| H-29 | 1.21 | s |
| H-30 | 0.90 | s |
Note: Data compiled from published literature. Assignments are based on 1D and 2D NMR experiments.
The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule, confirming the molecular formula of C₃₀H₄₆O₃. A key signal in the downfield region at δc 216.8 confirms the presence of a ketone carbonyl group at the C-3 position. Current time information in Bangkok, TH. The spectrum also displays several signals in the olefinic region (δc 115-145), which are assigned to the carbons of the conjugated diene system at C-7, C-8, C-9, and C-11, as well as the double bond in the side chain at C-24 and C-25. Current time information in Bangkok, TH.
The presence of the hydroxyl groups on the side chain is supported by signals for oxygenated carbons. Specifically, the signals for C-26 and C-27 appear around δc 69.1 and 61.6, respectively. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, which is crucial for assigning the numerous signals in the aliphatic region of the spectrum. semanticscholar.org
¹³C-NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |
| 1 | 36.9 | 16 | 29.5 |
| 2 | 35.8 | 17 | 50.8 |
| 3 | 216.8 | 18 | 16.5 |
| 4 | 49.9 | 19 | 19.3 |
| 5 | 51.7 | 20 | 36.4 |
| 6 | 23.4 | 21 | 18.7 |
| 7 | 117.0 | 22 | 34.6 |
| 8 | 145.4 | 23 | 25.1 |
| 9 | 141.2 | 24 | 124.0 |
| 10 | 37.6 | 25 | 136.2 |
| 11 | 116.0 | 26 | 69.1 |
| 12 | 36.6 | 27 | 61.6 |
| 13 | 44.2 | 28 | 24.6 |
| 14 | 49.9 | 29 | 27.9 |
| 15 | 33.1 | 30 | 22.1 |
Note: Data compiled from published literature. Assignments confirmed by 2D NMR techniques. Current time information in Bangkok, TH.
While 1D NMR provides essential data, 2D NMR experiments are indispensable for unambiguously assembling the complex structure of this compound. mdpi.comresearchgate.net
Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It is used to trace the connectivity of adjacent protons, helping to piece together fragments of the molecule, such as the spin systems in the A/B rings and the side chain.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the 2D spectrum links a specific proton signal to its attached carbon, which is fundamental for assigning the carbon skeleton. nih.govresearchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). HMBC is critical for connecting the molecular fragments established by COSY and for positioning quaternary carbons and functional groups. For instance, correlations from the methyl protons (H₃-28, H₃-29) to the carbonyl carbon (C-3) would confirm the location of the ketone. semanticscholar.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry of the molecule, such as the orientation of methyl groups and substituents on the ring system. pharm.or.jp
Carbon-13 NMR (13C-NMR) Analysis
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) has been pivotal in establishing the molecular formula of this compound as C₃₀H₄₆O₃. Current time information in Bangkok, TH. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provide highly accurate mass measurements. For this compound, an exact mass is observed at m/z 454.3430 [M]⁺ or 455.3 [M+H]⁺, which corresponds precisely to the calculated mass for C₃₀H₄₆O₃, thereby confirming its elemental composition. Current time information in Bangkok, TH.
Further analysis using tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns. In lanostane triterpenoids, fragmentation often involves neutral losses of water (H₂O) from hydroxyl groups and characteristic cleavages of the side chain, which provides additional structural confirmation. researchgate.netnih.gov
Ancillary Spectroscopic Methods
In addition to NMR and MS, other spectroscopic and physical methods provide complementary data for the full characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. A broad absorption around 3350 cm⁻¹ is indicative of the O-H stretching vibrations from the two hydroxyl groups. An absorption band around 2900 cm⁻¹ corresponds to C-H stretching vibrations of the aliphatic backbone. Current time information in Bangkok, TH. The presence of the C-3 ketone is also confirmed by a strong carbonyl (C=O) absorption.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum is particularly useful for identifying chromophores, such as conjugated systems. This compound exhibits a UV absorption maximum characteristic of the lanosta-7,9(11)-diene system, which helps to confirm this structural feature. pharm.or.jp
Physical Properties: Other measured physical properties include the melting point, which for this compound is reported to be in the range of 116–120 °C, and its specific optical rotation, [α]D, which is +42° (c= 0.1, MeOH), indicating that the compound is chiral and optically active. Current time information in Bangkok, TH.
Absolute Configuration Determination Methodologies
Determining the absolute stereochemistry of a complex molecule like this compound is a final, crucial step in its structural elucidation. While relative stereochemistry can often be inferred from NOESY data, establishing the absolute configuration requires specific chemical or computational methods. For lanostane triterpenoids, several approaches are common:
Phenylglycine Methyl Ester (PGME) Method: This chemical derivatization technique is highly effective for determining the absolute configuration of chiral secondary alcohols or carboxylic acids. researchgate.netnih.gov In related Ganoderma triterpenoids, the PGME method has been successfully applied to determine the stereochemistry at C-25 in the side chain. mdpi.comnih.govresearchgate.net The method involves creating diastereomeric amides by reacting the compound with (R)- and (S)-phenylglycine methyl ester. The ¹H-NMR chemical shifts of the protons near the newly formed chiral center will differ predictably for the two diastereomers, allowing for an unambiguous assignment of the original stereocenter. researchgate.net
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. For triterpenoids, the CD spectrum, particularly of derivatives containing a suitable chromophore, can be used to determine absolute configuration by applying empirical rules (e.g., the Octant Rule for ketones) or by comparing the experimental spectrum to those of known compounds or computationally predicted spectra. nih.gov
Chemical Correlation: The absolute configuration of a novel compound can be determined by chemically converting it to or from a compound of known absolute stereochemistry. For example, the configuration of a new triterpenoid (B12794562) could be confirmed if it is synthesized from or converted into a known compound like ganodermanontriol (B1230169), whose stereochemistry has already been established. semanticscholar.org
Modified Mosher's Method Applications
The modified Mosher's method is a powerful NMR technique used to determine the absolute configuration of chiral secondary alcohols. researchgate.netmpg.de The method involves the esterification of the alcohol with the two enantiomers of a chiral Mosher's acid reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. mpg.de By analyzing the differences in the ¹H-NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage, the absolute stereochemistry of the alcohol center can be deduced. mpg.de
The molecular structure and absolute configuration of this compound have been determined using spectroscopic techniques that include the modified Mosher's method. researchgate.net This application is crucial for assigning the stereochemistry of hydroxyl-bearing carbons within the molecule. The underlying principle of the method is that the phenyl group of the MTPA reagent creates a distinct anisotropic effect in the NMR spectrum, causing protons on one side of the MTPA plane to be shielded (shifted upfield) and those on the other side to be deshielded (shifted downfield). The consistent pattern of these shifts across the molecule allows for unambiguous assignment.
Table 1: Conceptual Application of Modified Mosher's Method for a Chiral Center
| Protons (Hα, Hβ) | δS (ppm) | δR (ppm) | Δδ (δS - δR) | Inferred Configuration |
| Protons on side L¹ | Lower Field | Higher Field | Positive (+) | L¹ is to the right of the MTPA plane |
| Protons on side L² | Higher Field | Lower Field | Negative (-) | L² is to the left of the MTPA plane |
| This table illustrates the principle. A positive Δδ value for protons on one side of the chiral center and a negative value for those on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model. |
Phenylglycine Methyl Ester (PGME) Method Utilization
For determining the absolute configuration of chiral centers in the side chain, particularly at C-25, the phenylglycine methyl ester (PGME) method has proven to be highly effective for this compound and its derivatives. bsb-muenchen.demdpi.comsciopen.com This technique is especially useful for determining the stereochemistry of chiral carboxylic acids or functional groups that can be converted into them. bsb-muenchen.de
The PGME method involves the condensation of the target molecule with (R)- and (S)-phenylglycine methyl ester to create diastereomeric amides. bsb-muenchen.de Similar to the Mosher's method, the anisotropic effect of the newly introduced phenyl group causes differential shielding on nearby protons. The difference in the ¹H-NMR chemical shifts (Δδ) between the two diastereomers is then analyzed. bsb-muenchen.deresearchgate.net Research on lanostane triterpenoids from Ganoderma sichuanense successfully applied this method to determine the absolute configuration at C-25 for Ganoderic acid A and its derivatives, including this compound, as 25R. mdpi.comsciopen.com
Table 2: Representative ¹H-NMR Data for PGME Derivatives Used in Stereochemical Assignment of Ganoderma Triterpenoids
| Compound/Derivative | Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) |
| Ganoderic Acid A Derivative | H-24 | 2.82 | 2.70 | +0.12 |
| H₃-27 | 1.16 | 1.21 | -0.05 | |
| NH | 8.44 | 8.47 | -0.03 | |
| Data derived from studies on Ganoderic acid A, an analogue of this compound, illustrating the chemical shift differences used to determine the C-25 configuration. bsb-muenchen.de |
X-ray Crystallography for Definitive Stereochemistry
X-ray crystallography is considered the definitive method for the structural elucidation of molecules, providing unambiguous information on atomic connectivity, bond lengths, bond angles, and absolute stereochemistry in three-dimensional space. mdpi.comnih.gov The technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to generate a detailed electron density map of the molecule. nih.gov
While being the gold standard, a significant prerequisite for this method is the ability to grow a high-quality single crystal of the compound, which can be a major bottleneck, especially for complex and often non-crystalline natural products like many triterpenoids. researchgate.net A review of the current scientific literature indicates that while the structures of numerous other triterpenoids from various Ganoderma species have been successfully determined using X-ray crystallography, a definitive single-crystal X-ray structure for this compound has not been reported. researchgate.net The successful application of this technique to related compounds, however, underscores its power in unequivocally assigning stereochemistry when suitable crystals can be obtained. bsb-muenchen.deresearchgate.net
Table 3: Examples of Ganoderma Triterpenoids with Stereochemistry Confirmed by X-ray Crystallography
| Compound Name | Source Organism | Key Finding from X-ray Analysis |
| Fornicatin B | Ganoderma fornicatum | Confirmed the novel carbon skeleton and established the relative stereochemistry of this 3,4-seco-trinorlanostane triterpenoid. bsb-muenchen.de |
| Ganoderense A | Ganoderma hainanense | The absolute configuration was definitively confirmed by single-crystal X-ray diffraction. researchgate.net |
| Lucidone E & H | Ganoderma resinaceum | X-ray diffraction analysis led to the structural reassignment of these previously misidentified compounds. |
Biosynthetic Pathways and Genetic Regulation of Ganoderiol F
Mevalonate (B85504) (MVA) Pathway as Precursor Biogenesis
The biosynthesis of all Ganoderma triterpenoids, including Ganoderiol F, originates from the mevalonate (MVA) pathway. scielo.org.mxnih.govnih.govresearchgate.netmdpi.com This fundamental metabolic route provides the essential five-carbon isoprenoid building blocks required for constructing the complex triterpenoid (B12794562) skeleton. mdpi.com The MVA pathway is the primary, if not sole, route for terpenoid backbone biosynthesis in fungi at the genomic level. nih.govresearchgate.net
The MVA pathway commences with the universal precursor, acetyl-CoA. mdpi.comnih.govnih.govasm.org A series of enzymatic steps convert acetyl-CoA into the key intermediate, farnesyl pyrophosphate (FPP). researchgate.netnih.gov
The initial steps are as follows:
Formation of HMG-CoA: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scirp.orgnih.gov This process is catalyzed by enzymes including HMG-CoA synthase (HMGS). researchgate.netmdpi.com
Synthesis of Mevalonate: HMG-CoA is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR). scirp.orgnih.govthescipub.com HMGR is considered a pivotal, rate-limiting enzyme in the biosynthesis of triterpenoids. asm.orgnih.gov
Formation of IPP and DMAPP: MVA undergoes phosphorylation and decarboxylation through the actions of mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate pyrophosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP). nih.gov IPP is the fundamental five-carbon (C5) unit for all isoprenoids. researchgate.netmdpi.com IPP can be isomerized to its counterpart, dimethylallyl pyrophosphate (DMAPP), by the enzyme IPP isomerase (IDI). nih.gov
Synthesis of FPP: Farnesyl pyrophosphate synthase (FPS) catalyzes the head-to-tail condensation of two IPP molecules with one DMAPP molecule to form the fifteen-carbon (C15) intermediate, farnesyl pyrophosphate (FPP). researchgate.netnih.gov
Table 1: Key Enzymes in the Early MVA Pathway for Triterpenoid Precursor Biosynthesis This table is interactive. Click on the headers to sort.
| Enzyme Abbreviation | Full Enzyme Name | Gene Name (example) | Function | Reference(s) |
|---|---|---|---|---|
| HMGS | 3-Hydroxy-3-Methylglutaryl-CoA Synthase | hmgs | Condenses acetyl-CoA to form HMG-CoA | researchgate.netmdpi.com |
| HMGR | 3-Hydroxy-3-Methylglutaryl-CoA Reductase | hmgr | Reduces HMG-CoA to mevalonate; key regulatory step | nih.govasm.orgthescipub.comnih.gov |
| MK | Mevalonate Kinase | mk | Phosphorylates mevalonate | nih.govmdpi.com |
| PMK | Phosphomevalonate Kinase | pmk | Phosphorylates mevalonate-5-phosphate | nih.govmdpi.com |
| MVD | Mevalonate Pyrophosphate Decarboxylase | mvd | Decarboxylates mevalonate pyrophosphate to form IPP | nih.govnih.govmdpi.com |
| IDI | Isopentenyl Pyrophosphate Isomerase | idi | Isomerizes IPP to DMAPP | nih.gov |
The formation of the characteristic tetracyclic lanostane (B1242432) skeleton is a critical juncture, branching from the central isoprenoid pathway towards sterol and triterpenoid biosynthesis. scielo.org.mx
Squalene (B77637) Synthesis: Two molecules of FPP are joined in a head-to-head condensation reaction catalyzed by squalene synthase (SQS) to produce the C30 linear hydrocarbon, squalene. scielo.org.mxscirp.orgnih.govfrontiersin.org
Epoxidation: Squalene is then oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). nih.govresearchgate.net
Cyclization: The final and defining step is the intricate cyclization of 2,3-oxidosqualene, catalyzed by lanosterol (B1674476) synthase (LSS), also known as oxidosqualene cyclase (OSC). scirp.orgresearchgate.netjst.go.jpnih.gov This reaction forms lanosterol, the first cyclic precursor and the foundational backbone for all Ganoderma triterpenoids, including this compound. scielo.org.mxnih.govasm.orgnih.gov
Initial Steps and Enzyme Involvement
Post-Lanosterol Modifications and Enzymatic Diversification
While lanosterol provides the basic skeleton, the immense structural diversity of triterpenoids like this compound arises from a series of subsequent enzymatic modifications. mdpi.com These reactions, which include oxidation, reduction, hydroxylation, and acylation, are collectively known as post-lanosterol modifications. scirp.orgnih.govasm.orgscirp.org
Cytochrome P450 (CYP450) monooxygenases are paramount in the diversification of the lanosterol backbone. researchgate.netmdpi.com These enzymes are responsible for catalyzing a wide range of oxidative reactions, such as hydroxylation, at various positions on the carbon skeleton, which is a hallmark of highly oxygenated triterpenoids like this compound. mdpi.com
The genome of Ganoderma lucidum contains a large number of CYP450 genes, with studies suggesting that many are involved in triterpenoid biosynthesis. scirp.orgnih.gov For example, specific CYP450s have been identified that catalyze oxidation at the C-26 position of lanosterol or hydroxylation at the C-23 position of ganoderic acid precursors. nih.govgoogle.comnih.gov The combinatorial action of these various P450 enzymes on lanosterol and its derivatives is what ultimately generates the vast library of over 300 triterpenoids identified from Ganoderma species. nih.govencyclopedia.pub
Beyond oxidation by CYP450s, other enzyme families contribute to the final structure of Ganoderma triterpenoids.
Glycosyltransferases (GTs): These enzymes catalyze glycosylation, the attachment of sugar moieties to the triterpenoid aglycone. mdpi.comencyclopedia.pubmdpi.com This modification can significantly impact the compound's physicochemical properties, such as aqueous solubility. mdpi.commdpi.comdntb.gov.ua While naturally occurring triterpenoid glycosides (saponins) are relatively rare in Ganoderma, the enzymatic machinery exists. encyclopedia.pubnih.gov Studies have successfully used bacterial GTs to glycosylate various ganoderic acids, demonstrating the potential for this type of modification. mdpi.commdpi.comnih.gov
Other Enzymes: The complete biosynthetic pathway from lanosterol to specific compounds like this compound likely involves additional enzymes such as reductases and acyltransferases, which would be responsible for reduction and acylation reactions, though these final steps remain less clearly defined. scirp.orgasm.orgscirp.org
Role of Cytochrome P450 (CYP450) Enzymes
Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the genetic level. The expression of the biosynthetic pathway genes is not constitutive but is regulated by a complex network of transcription factors and can be influenced by developmental stages and environmental cues. nih.govfrontiersin.orgfrontiersin.org
Research has shown a positive correlation between the transcript levels of key MVA pathway genes—such as HMGR, SQS, and LSS—and the accumulation of ganoderic acids. asm.orgnih.govnih.gov Genetic engineering studies, where these key genes are overexpressed, have resulted in an enhanced accumulation of total triterpenoids, confirming their role as important flux control points in the pathway. asm.orgnih.govnih.govtandfonline.com
Several transcription factors that modulate the expression of these biosynthetic genes have been identified in Ganoderma. These include:
LaeA: A global regulator that positively influences the transcription of ganoderic acid biosynthetic genes. frontiersin.org
Homeobox and Velvet family proteins: These transcription factors have been found to play an important role in ganoderic acid biosynthesis. frontiersin.org
Other specific factors: Proteins like GlSwi6, AreA, and CRZ1 have also been implicated in regulating fungal development and the production of these secondary metabolites. frontiersin.org
This complex regulatory network allows the fungus to control the intricate and energy-expensive process of producing a diverse array of triterpenoids, including this compound, in response to specific developmental or environmental signals. frontiersin.orgplos.org
Table 2: Genes and Transcription Factors in this compound Biosynthesis and Regulation This table is interactive. Click on the headers to sort.
| Gene/Factor | Type | Function/Role | Reference(s) |
|---|---|---|---|
| LSS (or OSC) | Biosynthetic Gene | Encodes Lanosterol Synthase, which cyclizes 2,3-oxidosqualene to lanosterol. | researchgate.netjst.go.jpnih.govnih.gov |
| SQS | Biosynthetic Gene | Encodes Squalene Synthase, a key enzyme leading to the triterpenoid backbone. | nih.govthescipub.comfrontiersin.org |
| HMGR | Biosynthetic Gene | Encodes HMG-CoA Reductase, a rate-limiting enzyme in the MVA pathway. | asm.orgthescipub.comnih.govtandfonline.com |
| CYP450 family | Biosynthetic Genes | Encode Cytochrome P450 enzymes for post-lanosterol oxidative modifications. | scirp.orgnih.govmdpi.comnih.gov |
| GT family | Biosynthetic Genes | Encode Glycosyltransferases for adding sugar moieties to the triterpenoid core. | mdpi.comresearchgate.netencyclopedia.pubmdpi.com |
| LaeA | Transcription Factor | Positive regulator of ganoderic acid biosynthetic gene expression. | frontiersin.org |
| Homeobox TFs | Transcription Factor | Regulate ganoderic acid biosynthesis during fungal development. | frontiersin.org |
Gene Expression Profiling Across Fungal Growth Stages
The biosynthesis of this compound, a complex triterpenoid, is intrinsically linked to the developmental stages of Ganoderma species, with gene expression levels of key enzymes fluctuating significantly throughout the fungal life cycle. The accumulation of this compound is stage-specific, with studies indicating a high content during the primordia and mature fruiting body stages, followed by a marked decrease after spore production. mdpi.comnih.gov This variation in compound concentration directly correlates with the transcriptional regulation of genes involved in the triterpenoid biosynthetic pathway, primarily the mevalonate (MVA) pathway and the subsequent tailoring steps catalyzed by cytochrome P450 enzymes.
The MVA pathway serves as the foundational route for the synthesis of lanosterol, the precursor to all ganoderic acids and related triterpenoids. mdpi.comd-nb.infoscirp.org Research has consistently shown a positive correlation between the transcript levels of MVA pathway genes and the accumulation of total triterpenoids. nih.govresearchgate.net Key genes in this pathway include those encoding 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), and lanosterol synthase (LS). d-nb.infoatlantis-press.comsemanticscholar.org
Transcriptomic analyses have revealed that the expression of these crucial genes is significantly upregulated during the immature stage of fruiting body development, which aligns with the period of high triterpenoid accumulation. atlantis-press.com For instance, one study documented that the maximum transcript levels for genes encoding HMGR, FPS, SQS, and LS were up-regulated by 1.8-, 8.7-, 30.5-, and 19.2-fold, respectively, at the immature stage compared to other stages. atlantis-press.com Another detailed analysis across five growth phases noted that the expression of several upstream genes, including acetyl-CoA acetyltransferase (ACAT), hydroxymethylglutaryl-CoA synthase (HMGS), HMGR, and LS, peaked during the initial formation of the fruiting body and again during spore ejection. asm.org
Following the synthesis of the lanosterol backbone, a vast array of cytochrome P450 monooxygenases (CYPs) is responsible for the oxidative modifications that create the structural diversity seen in Ganoderma triterpenoids, including this compound. mdpi.comasm.orggoogle.comnih.gov The genome of G. lucidum contains a large number of CYP genes, and their expression is also developmentally regulated. nih.gov A significant number of CYP450 genes (78 out of 197) were found to be up-regulated during the transition from mycelium to the primordial stage, which is consistent with the onset of triterpenoid synthesis. nih.gov The differential expression of specific CYP genes at various growth stages is believed to direct the biosynthetic flux towards the production of specific triterpenoids like this compound. mdpi.com
Table 1: Gene Expression Dynamics During Ganoderma lucidum Growth Stages
| Gene/Enzyme | Growth Stage of Peak Expression | Observation | Citation(s) |
|---|---|---|---|
| This compound | Primordia, Mature Fruiting Body | Content is high in these stages and decreases significantly after spore production. | mdpi.comnih.gov |
| HMGR, FPS, SQS, LS | Immature Fruiting Body | Transcript levels are significantly upregulated, correlating with high triterpenoid content. | atlantis-press.com |
| ACAT, HMGS, HMGR, LS | Initial Fruiting Body Formation (P2) & Spore Ejection (P5) | Expression of upstream pathway genes peaks at these two distinct phases. | asm.org |
| Cytochrome P450s (CYPs) | Primordial Stage | A large number of CYP genes are upregulated during the transition from mycelium to primordia. | nih.gov |
| Lanosterol Synthase (LS) | General Development | A positive correlation exists between LS gene expression and the changes in triterpene content during development. | nih.govresearchgate.net |
Impact of Elicitors and Stressors on Production
The production of this compound and other triterpenoids in Ganoderma can be significantly enhanced through the application of external stimuli known as elicitors or by inducing environmental stress. scirp.orgscirp.orgmdpi.com These factors trigger defense and secondary metabolic pathways within the fungus, often leading to an upregulation of the genes involved in triterpenoid biosynthesis and a subsequent increase in product yield. scirp.orgscirp.org This strategy is widely explored in submerged fermentation and cultivation to boost the output of valuable bioactive compounds.
Heavy Metals and Mineral Ions: Various metal ions have been identified as effective stressors for enhancing triterpenoid production. The addition of manganese (Mn) to the growth substrate has been shown to promote the mycelial growth and increase the content of triterpenoids in the fruiting bodies. peerj.com Similarly, copper ions (Cu²⁺) have been used in fed-batch cultures to achieve hyperproduction of ganoderic acids. scirp.org Other ions such as zinc (Zn²⁺) and selenium (Se²⁺) have also been reported to influence biomass and the production of secondary metabolites. ajol.info However, the concentration of these metal ions is a critical factor, as excessive amounts can become toxic to the fungus and inhibit growth. ajol.infonih.gov
Other Elicitors and Stressors: A range of other abiotic and biotic factors can influence triterpenoid synthesis.
Salicylic (B10762653) Acid (SA): Similar to MeJA, salicylic acid, another plant hormone, has been found to increase the total triterpenoid content by up-regulating the expression of key biosynthetic genes when sprayed on fruiting bodies. mdpi.com
Nutrient and pH Stress: Manipulating culture conditions, such as limiting the nitrogen source or altering the pH of the medium, can create a stressful environment that triggers a metabolic shift towards secondary metabolite production, including triterpenoids. mdpi.comnih.gov For example, a shift to an alkaline pH during the stationary growth phase has been shown to be an effective elicitor. mdpi.com
Table 2: Effects of Elicitors and Stressors on Triterpenoid Production in Ganoderma
| Elicitor/Stressor | Target Gene(s)/Pathway | Observed Effect on Production | Citation(s) |
|---|---|---|---|
| Methyl Jasmonate (MeJA) | LS, MVD, HMGS, OSC | Significantly increases the content of ganoderic acids and total triterpenes. | nih.govscirp.orgnih.govscirp.orgmdpi.com |
| Manganese (Mn²⁺) | General MVA Pathway | Promotes mycelial growth and enhances triterpenoid content in fruiting bodies. | peerj.com |
| Copper (Cu²⁺) | General MVA Pathway | Used in fed-batch strategies to increase the production of ganoderic acids. | scirp.org |
| Salicylic Acid (SA) | Key Triterpenoid Biosynthetic Genes | Increases total triterpenoid content in fruiting bodies. | mdpi.com |
| pH Variation | General Secondary Metabolism | An abrupt shift to alkaline pH (e.g., pH 8) can significantly increase metabolite production. | mdpi.com |
| Nitrogen Limitation | General Secondary Metabolism | Limiting the nitrogen source can promote the synthesis of ganoderic acids. | nih.gov |
Table of Mentioned Compounds
Pre Clinical Biological Activities and Molecular Mechanisms of Ganoderiol F
Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
Ganoderiol F has exhibited significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. ffhdj.comffhdj.com These activities are often cell line-specific and dependent on the concentration of the compound.
The cytotoxic effects of this compound have been observed in various cancer cell lines, including those of the breast, liver, and lung, as well as leukemia. nih.govmdpi.com Specifically, it has shown activity against Lewis lung carcinoma (LLC), Meth-A, Sarcoma-180, and T-47D cell lines. ffhdj.comffhdj.com In a study involving multiple breast cancer cell lines (MDA-MB-231, MDA-MB-468, SK-BR-3, MCF-7, and 4T1), this compound was found to decrease cell viability in a concentration- and time-dependent manner. nih.gov For instance, after 48 hours of treatment with concentrations of this compound up to 88 μM, a significant decrease in the viability of these cancer cells was observed compared to the non-cancerous MCF-10A cell line. nih.gov Furthermore, continuous treatment of MDA-MB-231 cells with 22 μM and 44 μM of this compound for up to 72 hours also resulted in decreased cell viability. nih.gov
The compound has also been shown to induce growth arrest in hepatoma (HepG2, Huh7) and leukemia (K562) cell lines. capes.gov.brdaneshyari.comnih.gov However, its effect was much less pronounced in hepatoma Hep3B cells and normal lung fibroblast MRC5 cells, and it had no effect on peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. capes.gov.brdaneshyari.comnih.govbjherbest.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, have been reported to be in the range of 20–40 μM for its activity against human immunodeficiency virus-1 protease and topoisomerase. bjherbest.com
Table 1: Cell Line Specificity and Concentration-Dependent Effects of this compound
A key mechanism behind the anti-proliferative activity of this compound is its ability to induce cell cycle arrest, primarily at the G1 phase. nih.govcapes.gov.brdaneshyari.comnih.gov This arrest prevents cancer cells from proceeding to the S phase, during which DNA replication occurs, thereby halting their proliferation. nih.gov In breast cancer cells, this compound-mediated suppression of viability was found to occur through cell cycle arrest. nih.govresearchgate.net Similarly, treatment of hepatoma HepG2, Huh7, and leukemia K562 cells with this compound resulted in a prompt inhibition of DNA synthesis and arrest of the cell cycle in the G1 phase. capes.gov.brdaneshyari.comnih.gov However, this effect was not observed in Hep3B cells. mdpi.com Short-term exposure of HepG2 cells to this compound led to a temporary arrest of the cell cycle, and cell growth could be recovered if the compound was removed from the medium after 24 hours. capes.gov.brdaneshyari.comnih.gov
Prolonged exposure to this compound can induce a state of cellular senescence in some cancer cells. capes.gov.brdaneshyari.comnih.gov Senescence is an irreversible state of growth arrest. daneshyari.com In a study on HepG2 hepatoma cells, continuous treatment with 30 μM this compound for 18 days resulted in over 50% of the cells becoming enlarged and flattened, which are characteristic morphological changes of senescent cells. capes.gov.brdaneshyari.comnih.gov These cells also tested positive for β-galactosidase, a well-known biomarker for senescent cells. capes.gov.brdaneshyari.com The induction of senescence is considered a potent anti-cancer mechanism. daneshyari.comchemfaces.com
In addition to cell cycle arrest and senescence, this compound can also induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net In human breast cancer cells (MDA-MB-231), this compound was found to up-regulate the pro-apoptotic protein Foxo3 and down-regulate the anti-apoptotic proteins c-Myc, Bcl-2, and Bcl-w, leading to the induction of apoptosis. nih.govresearchgate.net This suggests that this compound can trigger the intrinsic apoptotic pathway, which is mediated by the mitochondria. Triterpenes, in general, have been shown to induce apoptosis in human cancer cell lines through a mitochondria-dependent pathway, which is followed by the activation of the caspase cascade. ffhdj.com
This compound has been identified as an inhibitor of topoisomerases. capes.gov.brdaneshyari.comnih.govcaldic.com Topoisomerases are enzymes that are crucial for managing the topological state of DNA during replication and transcription. caldic.com By inhibiting these enzymes, this compound can interfere with DNA synthesis, leading to cell cycle arrest and cell death. capes.gov.brdaneshyari.comnih.govcaldic.com This inhibitory activity on topoisomerases is considered a likely cause for the observed cell cycle arrest and cytotoxic effects of this compound. ffhdj.comcaldic.com Specifically, it has been shown to inhibit both topoisomerase I and II. caldic.com
The induction of cell cycle arrest by this compound is mediated through its modulation of key regulatory proteins, namely cyclin-dependent kinases (CDKs) and cyclins. nih.govresearchgate.net The transition from the G1 to the S phase of the cell cycle is tightly controlled by the activity of CDK4, CDK6, and CDK2, which are activated by D-type and E-type cyclins. nih.gov
Research has shown that this compound down-regulates the expression of cyclin D, CDK4, CDK6, cyclin E, and CDK2 in breast cancer cells. nih.govresearchgate.net Specifically, in MDA-MB-231 cells, treatment with this compound led to decreased protein levels of cyclin D1, cyclin D3, CDK4, CDK6, and CDK2. nih.gov The compound also decreased the expression of c-Myc, a proto-oncogene that can influence cyclin D1 levels. nih.gov By inhibiting these key cell cycle proteins, this compound effectively blocks the progression of cells from the G1 to the S phase. nih.govresearchgate.net Furthermore, early stages of this compound treatment in HepG2 cells led to the up-regulation of the cyclin-dependent kinase inhibitor p16, which is a tumor suppressor protein that can also contribute to cell cycle arrest. capes.gov.brdaneshyari.comnih.govchemfaces.com
Table 2: Modulation of Cyclin-Dependent Kinases and Cyclins by this compound in MDA-MB-231 Breast Cancer Cells
Regulation of Oncogenic and Tumor Suppressor Proteins
This compound has been shown to exert influence over a range of proteins critical to cell cycle control and apoptosis, demonstrating its potential as a regulator of cancer cell proliferation. Research indicates that its mechanisms involve the modulation of both oncogenic (cancer-promoting) and tumor suppressor proteins.
In human breast cancer cells (MDA-MB-231), this compound treatment leads to the upregulation of the pro-apoptotic protein Foxo3. nih.govresearchgate.net Concurrently, it downregulates several anti-apoptotic proteins, specifically c-Myc, Bcl-2, and Bcl-w. nih.govresearchgate.net The oncogene c-Myc is a key regulator of cell growth, and its downregulation is a significant anti-cancer mechanism. The reduction in Bcl-2 and Bcl-w, members of the B-cell lymphoma 2 family that inhibit apoptosis, further contributes to a cellular environment that favors programmed cell death. nih.govresearchgate.net
Furthermore, this compound impacts cell cycle progression by arresting cells in the G1 phase. nih.govcapes.gov.brnih.gov This is achieved through the significant downregulation of the expression of key G1 phase proteins, including cyclin D, cyclin E, cyclin-dependent kinase 4 (CDK4), and cyclin-dependent kinase 2 (CDK2). nih.gov The cyclin D-CDK4/6 complex and the cyclin E-CDK2 complex are crucial for the G1 to S phase transition, and their inhibition by this compound effectively halts the cell cycle. nih.gov
In hepatoma HepG2 cells, treatment with this compound has been observed to up-regulate the cyclin-dependent kinase inhibitor p16. capes.gov.brnih.govchemfaces.comchemfaces.com The p16 protein is a critical tumor suppressor that functions by inhibiting CDK4 and CDK6, thereby preventing the cell cycle from progressing. nih.govchemfaces.com This upregulation of p16 is presumed to be a primary trigger for the observed cell-cycle arrest and subsequent premature senescence in these cancer cells. capes.gov.brnih.govchemfaces.com this compound was also found to inhibit the activity of topoisomerases in vitro, which may contribute to the inhibition of cellular DNA synthesis. capes.gov.brnih.govchemfaces.com
| Protein | Type | Effect of this compound | Observed Outcome | Cell Line | Citation |
|---|---|---|---|---|---|
| p16 (CDKN2A) | Tumor Suppressor | Upregulation | Cell cycle arrest, premature senescence | HepG2 (Hepatoma) | capes.gov.brnih.govchemfaces.comchemfaces.com |
| Foxo3 | Pro-apoptotic | Upregulation | Induction of apoptosis | MDA-MB-231 (Breast Cancer) | nih.govresearchgate.net |
| c-Myc | Oncogene | Downregulation | Inhibition of cell proliferation, induction of apoptosis | MDA-MB-231 (Breast Cancer) | nih.govresearchgate.net |
| Bcl-2 | Anti-apoptotic | Downregulation | Induction of apoptosis | MDA-MB-231 (Breast Cancer) | nih.govresearchgate.net |
| Bcl-w | Anti-apoptotic | Downregulation | Induction of apoptosis | MDA-MB-231 (Breast Cancer) | nih.govresearchgate.net |
| Cyclin D / CDK4 / CDK6 | Cell Cycle Regulators | Downregulation | G1 phase cell cycle arrest | MDA-MB-231 (Breast Cancer) | nih.gov |
| Cyclin E / CDK2 | Cell Cycle Regulators | Downregulation | G1 phase cell cycle arrest | MDA-MB-231 (Breast Cancer) | nih.gov |
Activation of Mitogen-Activated Protein Kinases
Mitogen-activated protein kinases (MAPKs) are crucial signaling proteins that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. The activity of this compound has been linked to the activation of specific MAPK pathways.
In the early stages of treatment in HepG2 cancer cells, this compound was found to activate the extracellular signal-regulated kinase (ERK), a key member of the MAPK family. capes.gov.brnih.govchemfaces.comchemfaces.com This activation of ERK is thought to be one of the initial events that leads to cell-cycle arrest and the induction of premature senescence in these cells. capes.gov.brnih.govchemfaces.com While a triterpene fraction from Ganoderma lucidum has been shown to activate other MAPKs like JNK and p38, the specific activation of ERK is the most directly attributed MAPK-related effect of this compound itself in the reviewed literature. mdpi.com
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits notable anti-inflammatory and immunomodulatory properties, acting through several distinct molecular mechanisms. nih.govchemfaces.com These activities are primarily linked to its ability to modulate inflammatory mediators and pathways. One of its reported immunomodulatory activities is a potent anticomplement effect against the classical pathway of the complement system. mdpi.comnih.gov
Modulation of Inflammatory Processes and Cytokine Production
Inflammation is a complex biological response involving various cells and signaling molecules, including cytokines. emjreviews.com Excessive production of pro-inflammatory cytokines can lead to tissue damage. emjreviews.com Research on a group of 12 lanostane (B1242432) triterpenes from Ganoderma lucidum, which included this compound, demonstrated significant anti-inflammatory activity. osti.govnih.gov While a specific compound from this group, Butyl lucidenateD2 (GT-2), was studied in more detail, the findings provide a potential model for the action of this compound. This research showed that GT-2 inhibited the production of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). osti.govnih.gov This inhibition is consistent with the general understanding that many Ganoderma triterpenes exert anti-inflammatory effects by blocking the release of pro-inflammatory mediators. researchgate.net
Heme Oxygenase-1 (HO-1) Induction
A key mechanism underlying the anti-inflammatory action of this compound is its ability to induce the expression of Heme Oxygenase-1 (HO-1). chemfaces.comosti.govnih.govcaymanchem.com HO-1 is a cytoprotective enzyme with well-established anti-inflammatory and antioxidant properties. In studies using RAW 264.7 macrophage cells, this compound was one of seven triterpenes isolated from Ganoderma lucidum that strongly induced HO-1 expression. osti.govnih.govosti.gov The crucial role of this induction was confirmed when inhibiting HO-1 activity was found to negate the anti-inflammatory effects of these triterpenes, specifically their ability to suppress nitric oxide production. osti.govnih.gov
Suppression of Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of inflammation, leading to the production of high levels of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). nih.gov Excessive NO production is a hallmark of inflammatory conditions. nih.gov this compound has been consistently shown to suppress LPS-induced NO production in RAW 264.7 macrophage cells. chemfaces.comosti.govnih.govosti.govchemfaces.com At a concentration of 50 µM, this compound effectively reduces NO levels. caymanchem.com This suppressive effect is directly linked to its ability to induce HO-1, which in turn inhibits the inflammatory cascade leading to iNOS expression and NO production. osti.govnih.gov
Antioxidant Activities
While direct free-radical scavenging data for this compound is not prominently featured in the reviewed literature, its antioxidant activity can be inferred from its molecular actions. The induction of HO-1 is a significant indirect antioxidant mechanism. osti.govnih.gov The products of the reaction catalyzed by HO-1, such as biliverdin (B22007) and bilirubin, are themselves potent antioxidants. Therefore, by upregulating HO-1, this compound contributes to the cellular defense against oxidative stress. It is noteworthy that in studies with the related triterpene GT-2, the antioxidant N-acetylcysteine did not block HO-1 induction, suggesting the mechanism is not dependent on direct scavenging of reactive oxygen species but rather on the activation of specific signaling pathways like the PI3K/AKT-Nrf2 pathway. osti.govnih.gov
| Activity | Mechanism/Effect | Experimental Model | Citation |
|---|---|---|---|
| Suppression of NO Production | Inhibits LPS-induced nitric oxide (NO) production | RAW 264.7 Macrophages | chemfaces.comosti.govnih.govcaymanchem.comosti.gov |
| HO-1 Induction | Induces expression of Heme Oxygenase-1 (HO-1) | RAW 264.7 Macrophages | chemfaces.comosti.govnih.govcaymanchem.com |
| Immunomodulation | Exhibits potent anticomplement activity (classical pathway) | In vitro assay | mdpi.comnih.gov |
| Cytokine Modulation | Associated with inhibition of TNF-α and IL-6 (as part of an active group of triterpenes) | RAW 264.7 Macrophages | osti.govnih.gov |
| Antioxidant Activity | Indirectly exerts antioxidant effects via HO-1 induction | RAW 264.7 Macrophages | osti.govnih.gov |
Antiviral Activities
Studies have investigated the potential of this compound as an antiviral agent, focusing on its ability to inhibit key viral enzymes.
This compound has demonstrated anti-HIV-1 activity. In studies using methanol (B129727) extracts from the fruiting bodies of Ganoderma lucidum, this compound was identified as an active anti-HIV-1 agent. nih.govresearchgate.net It was found to reduce the proliferation of the HIV-1 virus in MT-4 cells. caymanchem.com Further investigations into its mechanism revealed that this compound inhibits HIV-1 protease, a critical enzyme for viral replication. nih.govunpad.ac.id
Computational docking studies have provided insights into the interaction between this compound and HIV-1 protease. These studies suggest a high affinity of this compound for the enzyme's active site. ccsenet.orgresearchgate.netresearchgate.net The calculated binding energy and inhibition constant (Ki) from these computational models indicate a strong inhibitory potential. unpad.ac.idccsenet.orgresearchgate.netresearchgate.net Specifically, one study reported a binding energy of -11.40 kcal/mol and a Ki of 4.68 nM. ccsenet.orgresearchgate.netresearchgate.netresearchgate.net This binding affinity is suggested to be greater than that of pepstatin-A, a known aspartic protease inhibitor. researchgate.net
Table 1: Inhibitory Activity of this compound against HIV-1 and HIV-1 Protease This table is interactive. You can sort and filter the data.
| Activity | Target/Cell Line | Measurement | Value | Source(s) |
|---|---|---|---|---|
| Anti-HIV-1 Activity | MT-4 Cells | IC₅₀ | 7.8 µg/mL | nih.govresearchgate.netcaymanchem.com |
| HIV-1 Protease Inhibition | HIV-1 Protease | IC₅₀ | 20-40 µM | nih.govunpad.ac.id |
| HIV-1 Protease Binding (Computational) | HIV-1 Protease | Binding Energy | -11.40 kcal/mol | ccsenet.orgresearchgate.netresearchgate.net |
The potential of this compound as an anti-malarial agent has been explored, primarily through computational studies targeting aspartic proteases of the Plasmodium falciparum parasite. scirp.orgscirp.org These proteases, such as plasmepsin I, are essential for the parasite's life cycle. Because both HIV-1 protease and plasmepsins are aspartic proteases, there is interest in developing dual-action inhibitors. unpad.ac.idresearchgate.net
Computational molecular docking studies have suggested that this compound has the potential to inhibit plasmepsin I. ccsenet.orgresearchgate.net A study calculated the binding energy of this compound with plasmepsin I to be -9.96 kcal/mol, with a corresponding inhibition constant (Ki) of 50.94 nM. ccsenet.orgresearchgate.netresearchgate.netresearchgate.net While these computational results suggest a lower affinity for plasmepsin I compared to HIV-1 protease, they indicate that this compound could be a candidate for further investigation as an anti-malarial compound. ccsenet.orgresearchgate.net
Table 2: Predicted Anti-malarial Activity of this compound (Computational) This table is interactive. You can sort and filter the data.
| Target Enzyme | Measurement | Value | Source(s) |
|---|---|---|---|
| Plasmepsin I | Binding Energy | -9.96 kcal/mol | ccsenet.orgresearchgate.netresearchgate.netresearchgate.net |
Human Immunodeficiency Virus-1 (HIV-1) Protease Inhibition
Other Investigated Pre-clinical Biological Activities
Beyond its antiviral potential, this compound has been examined for other pharmacological effects.
This compound has been identified as having potent activity against Mycobacterium tuberculosis. In a study of compounds isolated from the fruiting bodies of Ganoderma sichuanense, this compound demonstrated the most significant inhibitory activity against the H37Ra strain of Mycobacterium tuberculosis. nih.govresearchgate.net
Table 3: Antitubercular Activity of this compound This table is interactive. You can sort and filter the data.
| Organism | Measurement | Value | Source(s) |
|---|
This compound has been identified as an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating the metabolism of bile acids, lipids, and glucose. caymanchem.comcaymanchem.comportlandpress.comdrugbank.comfrontiersin.org In a reporter gene assay using HEK293 cells, this compound was shown to dose-dependently induce FXR activation. caymanchem.comdrugbank.com
FXR is highly expressed in metabolic tissues such as the liver, intestine, and kidneys. portlandpress.comfrontiersin.org Its activation by an agonist like this compound initiates a cascade of gene expression changes that influence metabolic homeostasis. The central function of FXR is the physiological maintenance of bile acid levels, which in turn impacts the regulation of lipid and glucose metabolism. drugbank.com By acting as an FXR agonist, this compound has the potential to modulate these critical metabolic pathways. portlandpress.com
Table 4: Farnesoid X Receptor (FXR) Agonist Activity of this compound This table is interactive. You can sort and filter the data.
| Target | Cell Line | Measurement | Value | Source(s) |
|---|
Correlating Structural Features with Biological Activities
The biological effects of this compound are intrinsically linked to its unique three-dimensional structure. Researchers have sought to decipher which parts of the molecule are essential for its activity by creating and testing modified versions, or analogues, and by identifying the key pharmacophoric elements.
Insights from Chemical Modifications and Analogues
While specific, extensive chemical modification studies focused solely on this compound are not widely documented, broader studies on related Ganoderma triterpenoids provide valuable insights. For instance, research on ganoderic acids has highlighted the importance of specific functional groups for certain biological activities. The presence of a carboxylic acid group in the side chain of ganoderic acids is often essential for their inhibitory activity against enzymes like aldose reductase. researchgate.net Although this compound is a ganoderol, lacking the carboxylic acid side chain, this principle underscores the critical role of side-chain modifications in determining biological targets and potency.
Studies comparing this compound with other Ganoderma triterpenoids, such as ganodermanontriol (B1230169) and various ganoderic acids, have revealed that the pattern of hydroxylation and the presence of a carbonyl group at C-3 are significant for activities like anti-HIV-1 protease inhibition. scielo.org.mxnih.gov For example, this compound and ganodermanontriol were both found to be active anti-HIV-1 agents. researchgate.netresearchgate.net Furthermore, in the context of androgen receptor binding, it has been suggested that having fewer than two hydroxyl groups in the 17β-side chain is necessary. For ganoderma alcohols with the same number of hydroxyl groups in the side chain, a C-3 carbonyl group enhances binding activity compared to a hydroxyl group. nih.gov
Key Pharmacophoric Elements for Target Interactions
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, several key pharmacophoric elements have been proposed based on its known biological activities and computational modeling.
For its interaction with the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, pharmacophore profiling has been performed. drugbank.comresearchgate.netnih.gov These studies, which also included other bioactive triterpenes from Ganoderma lucidum, suggest that the specific arrangement of hydrophobic regions and hydrogen bond donors/acceptors in the lanostane skeleton of this compound is crucial for its agonist activity. drugbank.comresearchgate.net
In the context of its anticancer activities, the tetracyclic lanostane core of this compound serves as a rigid scaffold. The positions and orientations of hydroxyl groups and the conjugated double bond system in the B-ring are critical for interactions with protein targets like cyclin-dependent kinases 4 and 6 (CDK4/CDK6). nih.gov The interaction with these kinases leads to the retardation of the cell cycle, contributing to its anti-proliferative effects. nih.gov
Computational Approaches for Molecular Interactions
In silico methods, such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) modeling, have become indispensable tools for elucidating the molecular interactions of natural products like this compound.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to study the interaction of this compound with various protein targets.
| Target Protein | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues | Reference |
| HIV-1 Protease | -11.40 | 4.68 nM | Asp25, Gly27' | researchgate.netinnovareacademics.in |
| Plasmepsin I | -9.96 | 50.94 nM | - | researchgate.netinnovareacademics.in |
| SARS-CoV-2 Main Protease | -7.95 | 1.48 µM | ASP187 | uts.edu.aunih.gov |
| Alpha-Glucosidase | -3.5 | - | - | |
| TNF-α | - | - | - | nih.govtandfonline.com |
Docking studies have shown that this compound has a high affinity for the active site of HIV-1 protease, with a lower binding energy and inhibition constant compared to the reference compound pepstatin-A. innovareacademics.in The interactions are stabilized by hydrogen bonds with key amino acid residues in the catalytic site. researchgate.net Similarly, this compound has been docked into the active site of the SARS-CoV-2 main protease, suggesting its potential as a viral inhibitor. uts.edu.aunih.gov In a study investigating its potential as an alpha-glucosidase inhibitor, this compound showed a higher binding energy compared to other tested compounds like Ganomycin B. Molecular docking has also been employed to understand its interaction with tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. nih.govtandfonline.com
Pharmacophore Modeling and Virtual Screening
Pharmacophore models derived from the structure of this compound and other active Ganoderma triterpenoids have been used in virtual screening campaigns to identify new potential ligands for specific targets. For instance, a pharmacophore-based approach was successfully used to identify lanostane-type triterpenes, including this compound, as agonists for the farnesoid X receptor (FXR). drugbank.comnih.gov This in silico approach guided the pharmacological investigation of Ganoderma lucidum extracts, leading to the experimental confirmation of the predicted activity. drugbank.comresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focusing exclusively on a series of this compound analogues are limited, broader 3D-QSAR models have been developed for lanostane-type triterpenoids from G. lucidum to predict their cytotoxic activity against cancer cell lines. nih.gov These models use the three-dimensional structures of the compounds to derive correlations between their structural features (e.g., van der Waals and electrostatic fields) and their anti-cancer effects. nih.gov Such models can provide valuable guidance for the design and optimization of new, more potent anticancer compounds based on the this compound scaffold. tandfonline.com Computational studies have also utilized QSAR parameters to analyze this compound in the context of its potential anti-HIV and anti-malarial activities. innovareacademics.insemanticscholar.org
Analysis of Ligand Electrostatic Potential and Binding Affinity
In the realm of computational drug design, understanding the electrostatic potential of a ligand and its binding affinity to a target protein is paramount. These factors provide crucial insights into the molecular recognition process and the stability of the protein-ligand complex. For this compound, a triterpenoid (B12794562) from Ganoderma species, in silico studies have been instrumental in elucidating its potential as a therapeutic agent by analyzing these key parameters.
Electrostatic Potential Analysis
The electrostatic potential map of a molecule illustrates the spatial distribution of its charge, which is fundamental for predicting its interaction with a biological target. A study analyzing the three-dimensional structure of this compound revealed that it is an electropositive molecule. researchgate.netinnovareacademics.in This is indicated by a green contour on its potential electrostatic map, suggesting that it can favorably interact with an electronegative environment within a protein's binding site, provided there is a correct steric fit. researchgate.netinnovareacademics.in This electropositive nature is a key determinant of its ability to form stable complexes with target proteins.
In a specific investigation involving HIV-1 protease, the total Gasteiger charge calculated for this compound was -0.0001, while the total Kollman charge for the HIV-1 protease enzyme was +5.998. innovareacademics.in This charge distribution is conducive to the formation of a stable interaction between the ligand and the protein. Molecular electrostatic potential (MEP) maps are used to visualize regions of positive and negative electrostatic potential, typically colored blue and red, respectively, with green representing neutral potential. ajchem-a.com The red-colored, electron-rich regions are susceptible to electrophilic attack, whereas the blue-colored, electron-poor areas are prone to nucleophilic attack. ajchem-a.com Such analyses are critical for understanding the electrostatic complementarity between a ligand and its receptor, which is essential for molecular recognition and binding affinity. cresset-group.com
Binding Affinity and Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as binding energy. A lower (more negative) binding energy indicates a more stable and favorable interaction.
In silico studies have explored the binding affinity of this compound with several protein targets, revealing its potential for various therapeutic applications.
Anti-HIV Activity: A significant body of research has focused on the interaction of this compound with HIV-1 protease, a key enzyme in the viral life cycle. researchgate.netinnovareacademics.inresearchgate.netccsenet.orgsemanticscholar.orgnih.govresearchgate.netmdpi.com One study reported a high binding affinity of this compound towards HIV-1 protease, with a binding energy of -11.40 kcal/mol and a predicted inhibition constant (Ki) of 4.68 nM. researchgate.netresearchgate.netccsenet.orgsemanticscholar.orgresearchgate.net This affinity was noted to be higher than that for plasmepsin I, another aspartic protease, for which this compound showed a binding energy of -9.96 kcal/mol and a Ki of 50.94 nM. researchgate.netresearchgate.netccsenet.orgsemanticscholar.orgresearchgate.net The docking results indicated that this compound is positioned within the catalytic triad (B1167595) of HIV-1 protease, forming three hydrogen bonds. innovareacademics.inresearchgate.net These findings are consistent with in vitro experiments that have demonstrated the inhibitory effect of this compound on HIV-1 protease. researchgate.net
Anti-Malarial Activity: The interaction of this compound with plasmepsin I, an aspartic protease from Plasmodium falciparum, has also been investigated. researchgate.netresearchgate.netccsenet.orgsemanticscholar.orgresearchgate.net The docking of this compound with Plasmepsin I resulted in the formation of three bonds and a binding energy of -9.96 kcal/mol, with a Ki of 50.94 nM. innovareacademics.in This suggests that this compound could also be explored as a potential anti-malarial agent.
Other Potential Targets: The therapeutic potential of this compound extends beyond antiviral and anti-malarial activities.
Alpha-Glucosidase Inhibition: In a computational study evaluating compounds from Ganoderma lucidum as alpha-glucosidase inhibitors, this compound exhibited a binding energy of -3.5 kcal/mol.
SARS-CoV-2 Main Protease: An in silico investigation of mushroom-derived compounds as potential inhibitors of the SARS-CoV-2 main protease showed that this compound formed one hydrogen bond with the amino acid residue ASP187. uts.edu.au
Farnesoid X Receptor (FXR): this compound was identified as a potential ligand for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating glucose and lipid metabolism. thieme-connect.comnih.govdrugbank.com It was shown to dose-dependently induce FXR activity. nih.govdrugbank.com
Androgen Receptor: The binding of this compound to the androgen receptor has also been studied. It was observed that for ganoderma alcohols, having fewer than two hydroxyl groups in the 17β-side chain is necessary for binding. nih.gov
The following tables summarize the binding affinities of this compound with various protein targets as reported in different computational studies.
| Target Protein | PDB Code | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Software/Method |
| HIV-1 Protease | 1HXW | -11.40 | 4.68 nM | AutoDock 4.2 |
| Plasmepsin I | 3QS1 | -9.96 | 50.94 nM | AutoDock 4.2 |
| Alpha-Glucosidase | 3L4Y | -3.5 | Not Reported | Not Specified |
Data sourced from multiple computational studies. researchgate.netinnovareacademics.inresearchgate.netccsenet.orgsemanticscholar.orgresearchgate.net
| Target Protein | Interacting Residues | Number of Hydrogen Bonds |
| HIV-1 Protease | Catalytic Triad (Asp25/Asp25', Gly27/Gly27') | 3 |
| Plasmepsin I | Not Specified | 3 |
| SARS-CoV-2 Main Protease | ASP187 | 1 |
Data compiled from various in silico analyses. innovareacademics.inresearchgate.netuts.edu.au
These in silico investigations, focusing on the electrostatic potential and binding affinity, consistently highlight this compound as a promising bioactive compound with the potential to interact with multiple therapeutically relevant protein targets. The detailed analysis of its binding modes provides a solid foundation for further structure-activity relationship studies and the rational design of more potent analogs.
Conclusion
Ganoderiol F stands out as a significant lanostane (B1242432) triterpenoid (B12794562) due to its widespread occurrence in medicinally important Ganoderma fungi and its diverse range of biological activities demonstrated in preclinical research. Its complex chemical structure, arising from the intricate mevalonate (B85504) biosynthetic pathway, continues to be an area of active investigation. The anti-complement, anti-HIV-1, and anti-tumor properties identified in laboratory studies underscore the potential of this compound as a lead compound for further research. Future studies will likely focus on elucidating the precise mechanisms of action for its various biological effects and exploring its full therapeutic potential.
Analytical Methodologies for Ganoderiol F Profiling and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental tool for the isolation and analysis of Ganoderiol F from the intricate mixture of compounds present in Ganoderma. Various chromatographic methods offer different levels of selectivity and resolution, tailored to specific analytical needs.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoids like this compound. researchgate.netmdpi.com Its versatility is enhanced by the use of different detectors, each providing a unique mode of detection.
One common approach involves using a C18 analytical column with a gradient elution system. For instance, a mobile phase consisting of a gradient of 2% acetic acid in water and acetonitrile (B52724) can be used, with detection at specific wavelengths, such as 243 nm and 252 nm, which are suitable for ganoderma alcohols and acids, respectively. researchgate.net In a study for the quantitative determination of 14 triterpene constituents in Ganoderma lucidum, an HPLC-DAD method was developed. The analysis was performed on a Zorbax ODS C18 column with a gradient elution, and the calibration curves for the analytes showed good linearity. researchgate.netmdpi.com The precision of these methods is often high, with intra- and inter-day variations reported to be less than 2.4% and 4.1%, respectively. researchgate.net
For pharmacokinetic studies of this compound, plasma samples can be pretreated by solid-phase extraction and then quantified by HPLC coupled with tandem mass spectrometry (HPLC/MS/MS). nih.gov This method offers high sensitivity and selectivity, with a quantification range for this compound typically between 1.25 and 100 ng/ml. nih.gov The precision of this method is also excellent, with coefficients of variation (CV%) below 8%. nih.gov
A study on Ganoderma leucocontextum utilized reversed-phase HPLC (RP-HPLC) to purify this compound from a bioactive fraction. The fraction was eluted with a methanol-water gradient, and further separation by RP-HPLC led to the isolation of pure this compound. nih.gov
Table 1: HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Zorbax ODS C18 (4.6 x 250 mm, 5 µm) | C18 |
| Mobile Phase | Gradient elution | 2% Acetic Acid in Water-Acetonitrile gradient |
| Detection | Diode-Array Detection (DAD) | UV at 243 nm and 252 nm |
| Application | Quantification of nine triterpenoids in Ganoderma | Quantification of ganoderma alcohols and acids |
Gas Chromatography (GC) Applications
While HPLC is more common for non-volatile compounds like triterpenoids, Gas Chromatography (GC) can be employed for the analysis of volatile compounds in Ganoderma. For the analysis of this compound itself, which is a non-volatile triterpenoid (B12794562), direct GC analysis is not typical. However, a predicted GC-MS spectrum for a derivatized form of this compound (2 TMS derivative) is available, suggesting that with appropriate derivatization to increase volatility, GC-MS could potentially be used for its analysis. contaminantdb.ca Headspace GC-MS has been used to identify volatile aroma compounds in Ganoderma lucidum, such as alcohols and aldehydes. ajol.info
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a capillary electrophoresis technique that can separate neutral molecules. speciation.net While there is no specific literature detailing the direct application of MEKC for the analysis of this compound, it has been successfully used for the simultaneous determination of other bioactive components in Ganoderma, such as nucleosides and bases. sciopen.comresearchgate.net In these studies, parameters like borate (B1201080) concentration, sodium dodecyl sulfate (B86663) (SDS) concentration, and the pH of the running buffer were optimized to achieve ideal separation. sciopen.comresearchgate.net Given its ability to separate neutral compounds, MEKC could potentially be adapted for the analysis of this compound and other neutral triterpenoids.
Mass Spectrometry (MS)-Based Metabolomics
Mass spectrometry (MS)-based metabolomics has become an indispensable tool for the comprehensive analysis of metabolites in biological systems, including the profiling of triterpenoids in Ganoderma.
Untargeted and Targeted Metabolomic Approaches
Both untargeted and targeted metabolomics approaches are utilized to study the triterpenoid composition of Ganoderma.
Targeted metabolomics , in contrast, focuses on the quantification of a specific, predefined set of metabolites. mdpi.comnih.gov This approach offers higher sensitivity and accuracy for the quantification of known compounds like this compound. metabolon.com Targeted metabolomics has been used to investigate the content of specific triterpenoids at different growth stages of G. lucidum. mdpi.comnih.gov For instance, the content of this compound was found to be high in the primordia and mature fruiting body stages but decreased significantly after spore production. mdpi.com
UPLC-Q-Orbitrap-MS for Comprehensive Profiling
Ultra-High-Performance Liquid Chromatography coupled with a Q Exactive Focus Orbitrap mass spectrometer (UPLC-Q-Orbitrap-MS) is a powerful platform for both untargeted and targeted metabolomics of Ganoderma triterpenoids. nih.govfrontiersin.org This system combines the high separation efficiency of UPLC with the high resolution and mass accuracy of the Orbitrap MS.
In typical applications, chromatographic separation is achieved on a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, under a gradient elution program. nih.govresearchgate.net The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes to detect a wider range of compounds. nih.govfrontiersin.org High-resolution full MS scans and data-dependent MS/MS scans are acquired to enable the identification of metabolites based on their accurate mass and fragmentation patterns. nih.gov This technique has been successfully used to differentiate the triterpenoid profiles of various G. lucidum strains and cultivation methods, identifying numerous triterpenoids, including this compound, as key distinguishing markers. nih.govsciprofiles.comfrontiersin.org
Table 2: UPLC-Q-Orbitrap-MS Parameters for Triterpenoid Profiling
| Parameter | Typical Conditions |
| UPLC System | Thermo Fisher Vanquish |
| Column | Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.500 mL/min |
| Mass Spectrometer | Q Exactive Focus Orbitrap |
| Ionization Mode | Positive and Negative ESI |
| Full MS Resolution | 70,000 FWHM |
| dd-MS/MS Resolution | 17,500 FWHM |
| Scan Range | 100–1,500 m/z |
Sample Preparation and Extraction Optimization for Research Analysis
The accurate profiling and quantification of this compound from its natural source, primarily fungi of the Ganoderma genus, are critically dependent on the efficiency of sample preparation and extraction methodologies. glpbio.comcaymanchem.comnih.gov The objective is to isolate this compound and related triterpenoids from a complex matrix of other cellular components, such as polysaccharides and proteins. mdpi.comnih.gov Optimization of extraction parameters is essential to maximize the yield and purity of the target compound for subsequent analysis. Two advanced extraction techniques, Pressurized Liquid Extraction (PLE) and Three-Phase Partitioning (TPP), have been explored for their efficacy in extracting bioactive compounds from Ganoderma species.
Pressurized Liquid Extraction (PLE), which includes techniques like Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) and High-Pressure Liquid Extraction, utilizes solvents at elevated temperatures and pressures to enhance extraction efficiency. matec-conferences.orgubm.ro This method offers advantages such as reduced solvent consumption and shorter extraction times compared to traditional methods like maceration or Soxhlet extraction. nih.govgoogle.com
Research on Ganoderma lucidum has demonstrated the effectiveness of high pressure in extracting triterpenoids. matec-conferences.org In these studies, pressure, temperature, solvent composition, and extraction time are critical variables that are optimized to maximize the yield of total triterpenoids, the class of compounds to which this compound belongs. hmdb.cachemfaces.com Supercritical CO2 extraction, often modified with a co-solvent like ethanol (B145695), is particularly noted for its ability to extract lipophilic compounds. mdpi.comubm.ro The solubility of compounds in supercritical fluids is dependent on the pressure and temperature, allowing for selective extraction. google.com For instance, studies have shown that varying these parameters can influence the concentration of different classes of compounds in the resulting extract. google.com
Several studies have focused on optimizing PLE conditions for the extraction of total triterpenoids from Ganoderma species. While not always quantifying this compound specifically, the optimized conditions for total triterpenes provide a valuable starting point for the targeted extraction of this compound.
| Extraction Technique | Source Material | Optimized Conditions | Triterpenoid Yield | Reference |
|---|---|---|---|---|
| Supercritical CO2 Extraction (SC-CO2) with ethanol | Ganoderma lucidum | Pressure: 380 bar; Temperature: 60°C; Ethanol Concentration: 7% v/v | 1.49 g/100g | ubm.ro |
| Supercritical CO2 Extraction (SC-CO2) with ethanol | Ganoderma lucidum | Pressure: 153 bar; Temperature: 59°C; Ethanol Concentration: 14% w/w; Time: 120 min | 88.9% (Triterpene Yield Extraction) | researchgate.nethuit.edu.vn |
| High-Pressure Extraction (HPCL-Reactor) | Ganoderma lucidum | Pressure: 1 MPa; Temperature: 90°C; Time: 30 min; Solvent: 70% (v/v) ethanol; Solvent/Solid Ratio: 50 ml/g | 1.41% | matec-conferences.org |
| Supercritical CO2 Extraction (SC-CO2) | Ganoderma species | Pressure: 500 bar; Temperature: 70°C | 1.22% (Total Extract) | google.comgoogle.com |
Three-Phase Partitioning (TPP) is an efficient and environmentally friendly extraction and purification technique that has been applied to isolate bioactive compounds from biological materials. mdpi.comhielscher.com The process involves the addition of an organic solvent, typically tert-butanol (B103910), and a salt, most commonly ammonium (B1175870) sulfate, to an aqueous slurry of the source material. hielscher.commdpi.com This mixture, after centrifugation, separates into three distinct phases: a top organic (tert-butanol) phase, a middle phase consisting of precipitated protein, and a bottom aqueous phase. mdpi.comhielscher.com
This partitioning behavior allows for the separation of compounds based on their polarity. Non-polar or hydrophobic compounds, such as lipids and triterpenoids like this compound, are concentrated in the upper tert-butanol phase. hielscher.commdpi.com Polar compounds, such as polysaccharides, remain in the lower aqueous phase, while proteins precipitate at the interface. mdpi.commdpi.com This makes TPP a promising one-step method for the simultaneous extraction and partial purification of different classes of biomolecules. hielscher.com
Research on Ganoderma leucocontextum, a known source of this compound, has utilized TPP primarily for the extraction of polysaccharides. mdpi.comresearchgate.net However, the principles of TPP and the optimized parameters from these studies are directly relevant for designing an extraction protocol for this compound. The optimization of TPP typically involves evaluating factors such as the ratio of solvent to solid, the concentration of ammonium sulfate, the ratio of the aqueous slurry to tert-butanol, and temperature. mdpi.commdpi.comresearchgate.net
| Source Material | Target Compound Class in Study | Optimized TPP Conditions | Reference |
|---|---|---|---|
| Ganoderma leucocontextum Spores | Polysaccharides (Aqueous Phase) | Solute/Solvent Ratio: 1:21.126 (w/v); (NH4)2SO4: 30% (w/v); Slurry/tert-butanol Ratio: 1:1.945 (v/v); Temperature: 54.136 °C | mdpi.comresearchgate.net |
| Inonotus obliquus | Polysaccharides (Aqueous Phase) | Solid/Liquid Ratio: 1g/12mL; (NH4)2SO4: 20% (w/v); t-butanol volume: 11 mL; Temperature: 30°C; Time: 30 min | mdpi.com |
| Sesamum indicum L. seeds | Oil (Organic Phase) | (NH4)2SO4: 40% (w/v); Slurry/t-butanol Ratio: 1:1 (v/v); pH: 5.0 | researchgate.net |
For the specific extraction of this compound, analysis would focus on the upper organic phase of the TPP system, where it is expected to be partitioned due to its triterpenoid structure. hmdb.cahielscher.com
Challenges and Future Directions in Ganoderiol F Research
Elucidation of Unidentified Biosynthetic Steps and Enzymes
A primary challenge in the study of Ganoderiol F is the incomplete understanding of its biosynthesis. While it is established that the pathway originates from the mevalonate (B85504) (MVA) pathway leading to the precursor lanosterol (B1674476), the subsequent transformation steps are largely a "black box". scielo.org.mxscirp.orgnih.gov The initial stages, involving enzymes such as HMG-CoA reductase (HMGR), squalene (B77637) synthase (SQS), and lanosterol synthase (LSS), are well-characterized. scielo.org.mxscirp.orgnih.gov However, the conversion of the lanosterol skeleton into the specific structure of this compound involves a series of complex oxidation, reduction, and acylation reactions that remain to be fully elucidated. scirp.org
It is widely hypothesized that a suite of cytochrome P450 (CYP450) enzymes and potentially glycosyltransferases are responsible for these intricate modifications. researchgate.netnih.gov Genomic analysis of Ganoderma lucidum has revealed a large number of CYP450 genes, but correlating specific genes to specific steps in the synthesis of this compound is a significant undertaking. scirp.orgnih.gov The lack of a complete biosynthetic map is a major bottleneck, impeding efforts to enhance its production through biotechnological means. Future research must prioritize the functional characterization of these enzymes to delineate the precise sequence of biochemical reactions.
Comprehensive Mechanistic Studies of Diverse Biological Activities
This compound has been reported to possess a remarkable range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.comchemfaces.comnih.gov A significant challenge lies in moving beyond phenomenological observations to a deep, mechanistic understanding of how it exerts these effects at the molecular level.
In the context of its anticancer effects, this compound has been shown to inhibit the proliferation of liver, leukemia, and breast cancer cells. capes.gov.brmdpi.comnih.gov The primary mechanisms identified include the induction of cell cycle arrest and the promotion of apoptosis. nih.govresearchgate.net Specifically, it acts as a CDK4/CDK6 inhibitor, leading to the downregulation of critical cell cycle proteins like Cyclin D1, CDK4/6, Cyclin E, and CDK2, which arrests cells in the G1 phase. nih.govresearchgate.net Furthermore, it modulates apoptotic pathways by down-regulating the oncoprotein c-Myc and anti-apoptotic proteins such as Bcl-2, while up-regulating pro-apoptotic factors like Foxo3. nih.govresearchgate.net Other reported anticancer mechanisms include the inhibition of topoisomerase activity and the induction of premature senescence in cancer cells. capes.gov.brchemfaces.com
Its anti-inflammatory actions are attributed to its ability to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. chemfaces.com This is achieved through the induction of heme oxygenase-1 (HO-1) via the PI3K/Akt/Nrf2 signaling pathway. chemfaces.com Additionally, this compound has demonstrated anti-HIV-1 activity by inhibiting the HIV-1 protease enzyme. chemfaces.comnih.gov While these findings are promising, further comprehensive studies are required to identify all direct molecular targets and signaling pathways modulated by this compound to fully appreciate its therapeutic potential.
| Biological Activity | Affected Cell Lines/Systems | Observed Effect | Reported Molecular Mechanism | Citation |
|---|---|---|---|---|
| Anticancer | HepG2, Huh7 (Liver Cancer), K562 (Leukemia) | Inhibition of proliferation, Cell cycle arrest (G1/G2), Induction of senescence | Inhibition of topoisomerases, Activation of MAPK EKR, Up-regulation of p16 | capes.gov.brmdpi.com |
| Anticancer | MDA-MB-231, MDA-MB-468, SK-BR-3, MCF-7, 4T1 (Breast Cancer) | Inhibition of proliferation, Cell cycle arrest (G1), Induction of apoptosis | Inhibition of CDK4/CDK6; Down-regulation of Cyclin D1, Cyclin E, CDK2, c-Myc, Bcl-2; Up-regulation of Foxo3 | nih.govresearchgate.net |
| Anti-inflammatory | RAW264.7 Macrophages | Suppression of LPS-induced nitric oxide (NO), TNF-α, and IL-6 production | Induction of heme oxygenase-1 (HO-1) via the PI3K/Akt/Nrf2 pathway | chemfaces.com |
| Anti-HIV | In vitro assays | Inhibition of HIV-1 proliferation and protease activity | Direct inhibition of HIV-1 protease | nih.govchemfaces.com |
| Antimalarial | In silico (Computational) | Potential inhibition of parasite growth | Predicted inhibition of P. falciparum aspartic protease | scirp.org |
Advanced Bioengineering and Metabolic Engineering for Enhanced Production
The low natural abundance of this compound in Ganoderma species presents a major obstacle to its large-scale study and potential application. frontiersin.org Advanced bioengineering and metabolic engineering offer promising solutions to this production challenge. nih.gov However, these approaches are currently hampered by the incomplete knowledge of the this compound biosynthetic pathway and the inherent difficulties in the genetic manipulation of Ganoderma. nih.govresearchgate.net
Current strategies focus on two main fronts:
Homologous and Heterologous Expression: Overexpression of known key enzyme genes, such as for HMG-CoA reductase, in G. lucidum has successfully increased the total yield of ganoderic acids. nih.gov A more versatile approach is the heterologous expression of the biosynthetic genes in more tractable microbial hosts like Saccharomyces cerevisiae or Escherichia coli. researchgate.netresearchgate.net This strategy allows for the creation of microbial cell factories, but its success is contingent on the prior identification of all necessary genes from the this compound pathway. nih.govuq.edu.au
Process Optimization: The use of elicitors, co-culturing with other microorganisms like Lactobacillus plantarum, and optimization of fermentation conditions are also being explored to stimulate and enhance the production of triterpenoids in Ganoderma. scirp.orgresearchgate.netajrt.dz
Future progress in this area will depend on a synergistic approach that combines the discovery of novel biosynthetic genes with advanced metabolic engineering of robust microbial hosts to create efficient, scalable, and economically viable production platforms for this compound.
Development of Standardized Analytical Protocols for Research Applications
Reliable and reproducible research on this compound necessitates the development and implementation of standardized analytical protocols. The concentration of this compound and other triterpenoids can vary significantly depending on the Ganoderma species, geographic origin, and cultivation or extraction methods. mdpi.comffhdj.com This variability complicates the comparison of results across different studies and underscores the need for robust quality control measures.
High-performance liquid chromatography coupled with a diode-array detector (HPLC-DAD) has emerged as a common and effective method for the simultaneous quantification of multiple triterpenoids, including this compound. mdpi.comresearchgate.netresearchgate.net Analytical methods have been developed and validated for key parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.com For instance, one HPLC-DAD method reported LOD and LOQ values for 14 different triterpenes, providing a framework for sensitive detection. mdpi.comresearchgate.net More advanced techniques like untargeted metabolomics using Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap-MS) are also being employed for comprehensive profiling, which aids in quality assessment and the identification of high-yield strains. frontiersin.org
The future challenge is to establish a universally accepted, standardized analytical protocol for the quantification of this compound. This would ensure data consistency across the global research community, facilitate accurate comparisons of biological activity, and form the basis for the quality control of Ganoderma-derived products.
| Compound | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Citation |
|---|---|---|---|---|
| This compound | 7.5–180 | 0.34 - 1.41 (range for 14 triterpenes) | 1.01 - 4.23 (range for 14 triterpenes) | mdpi.com |
| Ganoderic Acid A | 7.5–180 | 0.34 - 1.41 (range for 14 triterpenes) | 1.01 - 4.23 (range for 14 triterpenes) | mdpi.com |
| Ganodermanontriol (B1230169) | 7.5–180 | 0.34 - 1.41 (range for 14 triterpenes) | 1.01 - 4.23 (range for 14 triterpenes) | mdpi.com |
*Data represents a general range from a study on multiple triterpenes, highlighting the type of parameters that need standardization for this compound specifically.
Exploration of Novel Target Interactions through High-Throughput Screening
While several biological activities of this compound have been identified, it is plausible that many of its molecular targets and mechanisms remain unknown. High-throughput screening (HTS) and high-content screening (HCS) are powerful tools for systematically exploring the bioactivity of natural products and identifying novel target interactions. chemfaces.com
The use of natural product libraries that include this compound for HTS campaigns can accelerate the discovery of new therapeutic leads. chemfaces.com Complementing these experimental approaches, in silico methods such as pharmacophore modeling and virtual screening can predict potential biological targets, which can then be prioritized for experimental validation. nih.gov For example, computational screening has already suggested that Ganoderma triterpenes may inhibit HIV-1 reverse transcriptase, a prediction that warrants further investigation. nih.gov In one specific application, a high-throughput method was successfully used to screen for xanthine (B1682287) oxidase inhibitors from Ganoderma leucocontextum, identifying this compound as a potential hit, with molecular docking subsequently used to model the interaction. researchgate.net
The path forward involves integrating these high-throughput experimental and computational screening approaches. This will enable a broader, more unbiased search for the molecular targets of this compound, potentially uncovering novel biological functions and expanding its application in biomedical research. The ultimate challenge will be the rigorous experimental validation of any hits generated from these screens to confirm their physiological relevance.
Q & A
Q. What methods are commonly used to isolate and purify Ganoderiol F from Ganoderma lucidum?
this compound is typically isolated using silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC). Crude extracts of G. lucidum are fractionated via silica gel columns with gradient elution (e.g., chloroform-methanol mixtures). Active fractions are further purified using HPLC with UV detection, and structural confirmation is achieved via NMR and mass spectrometry .
Q. How is the cytotoxic activity of this compound evaluated in cancer cell lines?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is standard. Cells (e.g., KBv200, a multidrug-resistant oral epidermal carcinoma line) are treated with varying concentrations of this compound alongside a chemotherapeutic agent (e.g., docetaxel). Viability is measured via absorbance at 570 nm after 48–72 hours. IC50 values are calculated to assess cytotoxicity and reversal of drug resistance .
Advanced Research Questions
Q. How does this compound reverse P-glycoprotein (P-gp)-mediated multidrug resistance without altering P-gp expression levels?
this compound inhibits P-gp’s transport function, increasing intracellular accumulation of chemotherapeutic agents like docetaxel. This is demonstrated using fluorescence-based assays (e.g., Rhodamine 123 retention) and LC-MS/MS quantification of drug levels in KBv200 cells. Western blotting confirms that P-gp protein expression remains unchanged, ruling out transcriptional or translational regulation .
Q. What experimental designs are used to assess this compound’s impact on signaling pathways beyond P-gp inhibition?
Phosphoproteomic profiling and Western blotting are employed to study downstream effectors. For example, in studies of related triterpenoids (e.g., Ganoderiol A), FAK-SRC-paxillin pathway inhibition is evaluated by measuring phosphorylation levels of FAK (Tyr397) and paxillin (Tyr118). Co-immunoprecipitation assays further validate disrupted protein interactions (e.g., FAK-SRC complex dissociation) .
Q. Are there contradictions in reported molecular targets of this compound across different disease models?
Yes. While this compound primarily targets P-gp in cancer models, other studies suggest potential anti-inflammatory effects via COX-1/2 inhibition, as seen in triterpenoid analogs from G. lucidum. These dual mechanisms require context-specific validation. For instance, COX inhibition assays (e.g., enzyme immunoassays measuring prostaglandin E2) and gene knockout models can clarify target specificity .
Q. What statistical methods are appropriate for analyzing reversal fold enhancement in drug resistance studies?
Reversal fold is calculated as the ratio of IC50 values for a chemotherapeutic agent alone versus combined with this compound. Data are analyzed using one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups. Dose-response curves are fitted using nonlinear regression (e.g., GraphPad Prism) to determine significance (p < 0.05) .
Methodological Considerations
-
Key Techniques :
- Compound Isolation : Silica gel chromatography, preparative HPLC .
- Cytotoxicity : MTT assay, flow cytometry for apoptosis .
- Mechanistic Studies : Western blotting, co-IP, fluorescence-based drug accumulation assays .
-
Data Interpretation :
- Address variability in reversal fold values (e.g., 7.09 for this compound vs. 4.01 for Ganodermanondiol) by comparing structural features (e.g., hydroxyl group positioning) or cell line-specific P-gp activity .
- Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design hypothesis-driven studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
